molecular formula C12H18N4O2 B2387498 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1798538-54-1

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No. B2387498
CAS RN: 1798538-54-1
M. Wt: 250.302
InChI Key: YLSXLCPORXISAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s found in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a pyrrolidine ring via a methylene bridge (-CH2-). An acetamide group (-CONH2) and a methoxy group (-OCH3) are also attached to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidine and pyrrolidine rings can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of pyrimidinone and oxazinone derivatives, showcasing significant antimicrobial activities. These compounds were developed using a starting material that undergoes various chemical transformations, resulting in compounds with antibacterial and antifungal properties comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Properties

A set of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized with the goal of finding new anticancer agents. These compounds exhibited appreciable cancer cell growth inhibition, indicating their potential as therapeutic agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products were synthesized, showing strong COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds were compared to standard drugs, displaying high efficacy in reducing edema and pain (Abu‐Hashem et al., 2020).

Chemical Synthesis Methodologies

The development of efficient synthesis methodologies for heterocyclic compounds, including pyrimidine and pyridine derivatives, has been a focal point of research. These methodologies facilitate the large-scale production of compounds that serve as intermediates for further chemical transformations or as potential therapeutic agents (Morgentin et al., 2009).

Mechanism of Action

Target of Action

The compound 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The mode of action of this compound is likely to be dependent on its specific target. For instance, if the target is an enzyme, the compound may act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets the insulin-like growth factor 1 receptor, it could impact pathways related to cell growth and metabolism .

Pharmacokinetics

The pyrrolidine scaffold is known to be used in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result could be a decrease in the production of certain biochemicals within the cell .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Biochemical Analysis

Biochemical Properties

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

It is known that pyrrolidine derivatives can have various biological activities, including antioxidant, anti-inflammatory, and antihyperglycemic properties . These activities suggest that 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet well-studied. It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. Similar compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet well-understood. Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-18-9-12(17)14-8-10-13-5-4-11(15-10)16-6-2-3-7-16/h4-5H,2-3,6-9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSXLCPORXISAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NC=CC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.